1H-Indazol-5-ol
Description
1H-Indazol-5-ol (CAS: 15579-15-4) is a hydroxyl-substituted indazole derivative with a molecular formula of $ \text{C}7\text{H}6\text{N}_2\text{O} $. It serves as a critical precursor in synthesizing bioactive indazole derivatives, particularly in studies targeting monoamine oxidase (MAO) and D-amino acid oxidase (DAAO) inhibition . Its structure features a hydroxyl group at the C5 position of the indazole core, which is pivotal for its unique biochemical interactions.
Properties
IUPAC Name |
1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDXWEPRYNHNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165967 | |
| Record name | 1H-Indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-15-4 | |
| Record name | 1H-Indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15579-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M3814 involves a series of chemical reactions designed to produce a compound with high affinity and selectivity for DNA-PK. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, amide bond formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of M3814 follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
M3814 undergoes various chemical reactions, including:
Oxidation: M3814 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within M3814, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the M3814 molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving M3814 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of M3814 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of M3814, each with potentially different biological activities .
Scientific Research Applications
Medicinal Chemistry
1H-Indazol-5-ol has been explored for its potential therapeutic effects, particularly as an anticancer agent. Its derivatives have shown promise in inhibiting various cancer cell lines, making it a candidate for drug development.
- Case Study : A study demonstrated that this compound effectively inhibited D-amino acid oxidase (DAAO), an enzyme linked to neurodegenerative diseases. The inhibition was quantified using sigmoidal graphs, indicating a strong dose-response relationship .
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : It has been tested against several bacterial strains and viruses, showing effectiveness in inhibiting their growth.
- Mechanism of Action : The compound interacts with various cellular pathways, including apoptosis and inflammation signaling pathways, which are crucial in cancer and immune responses.
Biochemical Research
This compound serves as a biochemical reagent in various assays and experiments:
- Applications in Cell Biology : It is utilized in studies involving cell cycle regulation and DNA damage response mechanisms.
- Signaling Pathways : Research indicates its role in modulating the PI3K/Akt/mTOR pathway, which is vital for cell survival and proliferation .
Data Table of Applications
Industrial Applications
In addition to its research applications, this compound is also used in the pharmaceutical industry for the synthesis of various drug candidates. Its unique structure facilitates the development of novel compounds with enhanced biological activity.
Mechanism of Action
M3814 exerts its effects by inhibiting the catalytic activity of DNA-PK, thereby preventing the repair of DNA double-strand breaks. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The inhibition of DNA-PK autophosphorylation is a key step in this process, as it prevents the activation of downstream repair pathways . The molecular targets of M3814 include the DNA-PK complex, which consists of the catalytic subunit and the regulatory subunits KU70 and KU80 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Enzyme Inhibition
The hydroxyl group at C5 distinguishes 1H-Indazol-5-ol from its positional isomer 1H-Indazol-6-ol (CAS: N/A). This minor structural difference significantly impacts biological activity:
- DAAO Inhibition: this compound exhibits potent DAAO inhibition ($ \text{IC}{50} = 2.03 \, \mu\text{M} $), comparable to the reference inhibitor 3-methylpyrazole-5-carboxylic acid ($ \text{IC}{50} = 2.04 \, \mu\text{M} $) .
- MAO-A Inhibition: Neither this compound nor its C6 isomer inhibits MAO-A ($ \text{IC}{50} > 100 \, \mu\text{M} $). However, alkyl-substituted derivatives (e.g., C6-substituted 5c) demonstrate submicromolar MAO-A inhibition ($ \text{IC}{50} = 0.745 \, \mu\text{M} $), highlighting the necessity of substituents for MAO-A targeting .
Table 1: Enzyme Inhibition Profiles of this compound and Derivatives
| Compound | Substituent(s) | MAO-A $ \text{IC}_{50} (\mu\text{M}) $ | DAAO $ \text{IC}_{50} (\mu\text{M}) $ |
|---|---|---|---|
| This compound | -OH at C5 | >100 | 2.03 |
| 1H-Indazol-6-ol | -OH at C6 | >100 | >100 |
| 5c (C6-substituted) | 4-Cl at C6 | 0.745 | >100 |
| 4h (C5-substituted) | Undisclosed substituent | >100 | 60.5 |
Substituent Effects on Activity
- C5 vs. C6 Substitution : C6-substituted derivatives (e.g., 5c) are more potent MAO-A inhibitors than their C5 counterparts (e.g., 4c), suggesting steric or electronic preferences at the C6 position for MAO-A binding . Conversely, C5-substituted derivatives (e.g., 4h) show weak DAAO inhibition, indicating that substitution at C5 diminishes DAAO activity compared to the parent compound .
- Halogen Substitution : Chloro-substituted derivatives (e.g., 4c, 5c) exhibit enhanced MAO-A inhibition, likely due to increased lipophilicity or improved binding interactions .
Comparison with Other Indazole Derivatives
- 5-Chloro-1H-indazole (CAS: 698-26-0): Replacing the hydroxyl group with chlorine at C5 may alter enzyme interactions, though its activity data remain unreported in the provided evidence .
Biological Activity
1H-Indazol-5-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data tables.
Chemical Structure and Synthesis
This compound belongs to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused with a benzene ring. The synthesis of this compound typically involves cyclization reactions of hydrazines with appropriate carbonyl compounds or other precursors under acidic or basic conditions.
Anticancer Activity
Numerous studies have investigated the anticancer potential of indazole derivatives, including this compound. For instance, a study reported that derivatives with indazole scaffolds exhibited significant antiproliferative activity against various cancer cell lines. The IC50 values for some derivatives ranged from 0.23 to 1.15 mM, indicating potent growth inhibition in breast cancer cell lines (4T1) through apoptosis induction via upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and downregulation of anti-apoptotic proteins like Bcl-2 .
| Compound | IC50 (mM) | Mechanism of Action |
|---|---|---|
| 2f | 0.23 - 1.15 | Induces apoptosis via mitochondrial pathway |
| This compound | TBD | TBD |
Neuroprotective Effects
Research has shown that indazole derivatives can inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism suggests potential therapeutic benefits for mood disorders like depression and anxiety. The inhibition of MAO can also contribute to neuroprotective effects by reducing oxidative stress in neuronal cells.
Anti-inflammatory Properties
Indazole compounds have been evaluated for their anti-inflammatory effects. For example, some derivatives were found to significantly reduce the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases . The modulation of pathways such as NF-kB has been implicated in these effects.
Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of indazole derivatives, compound 2f demonstrated a dose-dependent increase in apoptosis in breast cancer cells after treatment for 24 hours. Flow cytometry results indicated that the percentage of apoptotic cells increased significantly from 3.7% to 53.2% as the concentration of compound 2f increased from 0 mM to 5 mM .
Study 2: Neuroprotective Mechanisms
Another investigation highlighted the neuroprotective effects of an indazole derivative on neuronal cell lines exposed to oxidative stress. The study reported that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .
Q & A
Q. What are the standard synthetic routes for preparing 1H-Indazol-5-ol derivatives, and how can their purity be confirmed?
this compound derivatives are typically synthesized via alkylation of the hydroxyl group using alkyl bromides in the presence of a base like K₂CO₃ in DMF. For example, derivatives such as 4a–i and 5a–f were synthesized with yields ranging from 3.1% to 22.8% . Characterization involves 1H/13C NMR and mass spectrometry to confirm structural integrity. Purity is validated using TLC (e.g., Rf values in 70:30 EtOAc:hexanes) and HPLC .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : Chemical shifts (e.g., δ 8.62 ppm for triazole protons in DMSO-d₆) confirm substituent positions .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS m/z 335.1512 [M+H]⁺) verifies molecular weights .
- TLC : Monitors reaction progress and purity .
Advanced Research Questions
Q. How does the substitution position (C5 vs. C6) on the indazole scaffold influence enzyme inhibition potency?
Substituent position critically affects activity. C5-substituted derivatives (e.g., This compound (6) ) exhibit potent D-amino acid oxidase (DAAO) inhibition (IC₅₀ = 2.03 µM), while C6-substituted analogs (e.g., 1H-Indazol-6-ol (7) ) are inactive . This suggests steric or electronic interactions at C5 enhance binding to DAAO’s active site. Researchers should prioritize synthesizing C5-modified analogs for SAR studies.
Q. How can contradictory inhibition data in enzyme assays be systematically resolved?
Contradictions (e.g., weak activity in some derivatives) require:
- Triplicate determinations with statistical validation (mean ± SD) to rule out outliers .
- Purity checks : Impurities may skew results; use HPLC or recrystallization.
- Assay optimization : Test pH, temperature, and cofactor dependencies. For example, 4h (IC₅₀ = 60.5 µM) might require adjusted assay conditions to validate weak inhibition .
Q. What strategies optimize synthetic yields of this compound derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents like DMF or PEG-400 improve reactivity .
- Catalyst screening : CuI accelerates click chemistry reactions (e.g., triazole formation) .
- Temperature control : Reflux (80°C) enhances reaction rates . For instance, modifying these parameters increased yields to 35% in PEG-400/DMF systems .
Q. How is the SHELXL software suite applied in crystallographic studies of this compound derivatives?
SHELXL refines crystal structures by:
- High-resolution data handling : Resolves twinned data or disorder in substituents .
- Hydrogen placement : Positions H atoms accurately using restraints.
- Validation tools : Checks for geometric anomalies (e.g., bond lengths, angles). Researchers should cite SHELXL for refinement in crystallography publications .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Effective SAR strategies include:
- Systematic substitution : Introduce varied groups (e.g., alkyl, aryl) at C5 and measure IC₅₀ shifts .
- Computational modeling : Docking studies (e.g., with AutoDock) predict binding modes to DAAO or monoamine oxidase.
- Enzyme kinetics : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
